Ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an acetamido group, an ethylphenyl group, and an ethyl ester group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with sulfur and subsequent acetylation to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its anti-inflammatory and anticancer properties, showing promise in preclinical trials.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties .
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate varies depending on its application:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function
Comparison with Similar Compounds
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Comparison: Ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific reactivity and stability profiles. Compared to its analogs, it may exhibit enhanced biological activity or improved material properties .
Properties
IUPAC Name |
ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-12-6-8-13(9-7-12)14-10-22-16(18-11(3)19)15(14)17(20)21-5-2/h6-10H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNTVMZIHCCEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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